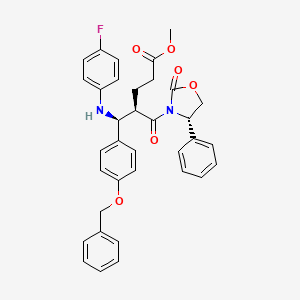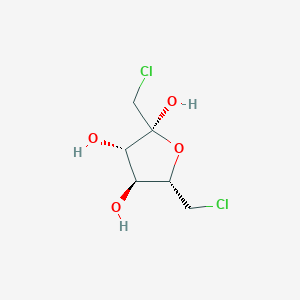
1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is a chlorinated derivative of fructoseThe compound has the molecular formula C6H10Cl2O4 and a molecular weight of 217.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose can be synthesized through the chlorination of fructose derivatives. The process involves the selective substitution of hydroxyl groups with chlorine atoms. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to achieve the desired chlorination .
Industrial Production Methods
In industrial settings, the production of this compound is often integrated into the manufacturing process of sucralose. The compound is generated as a byproduct during the chlorination steps involved in sucralose synthesis. The process is optimized to maximize the yield of sucralose while minimizing the formation of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form dechlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of hydroxyl or other substituted derivatives.
Reduction: Formation of dechlorinated fructose derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a reference standard and impurity marker in the analysis of sucralose.
Biology: Studied for its interactions with enzymes and metabolic pathways.
Medicine: Investigated for its potential effects on glucose metabolism and insulin secretion.
Industry: Utilized in the quality control and assurance processes of sucralose production.
Mécanisme D'action
The mechanism of action of 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranose involves its interaction with biological molecules. The compound can activate sweet taste receptors (T1R2/T1R3) on enteroendocrine cells, leading to increased secretion of hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones play a role in regulating glucose metabolism and insulin secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucralose: A widely used artificial sweetener with a similar chlorinated structure.
1,6-Dichloro-1,6-dideoxyfructose: Another chlorinated fructose derivative with similar properties.
4-Chloro-4-deoxy-alpha-D-galactopyranoside: A related compound used in the synthesis of sucralose.
Uniqueness
1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranose is unique due to its specific chlorination pattern and its role as an impurity in sucralose production. Its distinct chemical structure and reactivity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
78508-21-1 |
|---|---|
Formule moléculaire |
C6H10Cl2O4 |
Poids moléculaire |
217.04 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
DPQRLGLZWCGBGE-ARQDHWQXSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)Cl |
SMILES canonique |
C(C1C(C(C(O1)(CCl)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
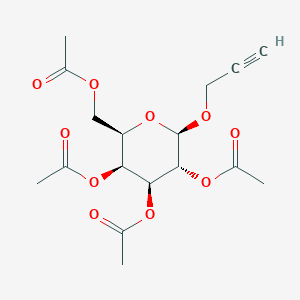
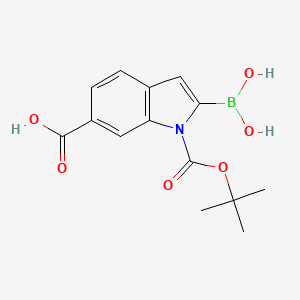
![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
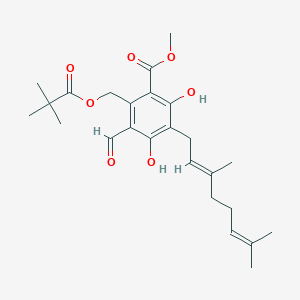

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

